![molecular formula C18H18N2O2S B4185170 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B4185170.png)
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as CK-1827452, is a small molecule inhibitor of cardiac myosin. It has been shown to improve cardiac function in animal models of heart failure and is currently being investigated as a potential treatment for human heart failure.
Wirkmechanismus
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide inhibits the ATPase activity of cardiac myosin, which leads to a decrease in the contractility of cardiac muscle cells. This results in a reduction in cardiac hypertrophy and an improvement in cardiac function.
Biochemical and physiological effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been shown to have several biochemical and physiological effects, including a reduction in cardiac hypertrophy, an improvement in cardiac function, an increase in exercise capacity, and a reduction in symptoms of heart failure. It has also been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide in lab experiments is its well-defined mechanism of action, which allows for the precise targeting of cardiac myosin. However, one limitation is that it has only been tested in animal models of heart failure, and its efficacy and safety in humans are still being investigated.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, including:
1. Investigating its efficacy and safety in human clinical trials.
2. Studying its potential use in other cardiac diseases, such as hypertrophic cardiomyopathy.
3. Investigating its potential use in combination with other heart failure therapies.
4. Studying its effects on other organs and tissues, such as skeletal muscle and the vasculature.
5. Developing more potent and selective inhibitors of cardiac myosin.
In conclusion, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is a promising small molecule inhibitor of cardiac myosin that has shown efficacy in animal models of heart failure. Its well-defined mechanism of action and favorable safety profile make it an attractive target for further research. Future studies will help to determine its efficacy and safety in humans and its potential use in other cardiac diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been extensively studied in animal models of heart failure, where it has been shown to improve cardiac function by increasing cardiac output and reducing cardiac hypertrophy. It has also been shown to improve exercise capacity and reduce symptoms of heart failure, such as shortness of breath and fatigue.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-12(2)23-18(16(11)9-19)20-17(21)10-22-15-7-6-13-4-3-5-14(13)8-15/h6-8H,3-5,10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBQSMZSCIZRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC3=C(CCC3)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.